molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
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Patent
US07196113B2

Procedure details

To a 1-Liter 3-neck flask was charged 50 g (0.26 mol) of 2-(4-fluorophenyl)-1,3-cyclopentanedione as a solid to 260 mL of dry MeCN (KF<100 ug/mL). To the resulting suspension was added 18.5 g (0.13 mol) of Na2HPO4 and the sides of the reaction flask were washed with an additional 100 ml of dry MeCN. In a separate flask containing 150 mL of MeCN was added 56 g (0.195 mol) of POBr3. The resulting POBr3 solution was then added drop-wise to the slurry, and the mixture was heated to 65° C. for 1.5 h and cooled to rt. The reaction mixture was quenched with 1N KOH to a final pH of <8.0 and aged for 30 min. During the quench the precipitation of insolubles occurs at pH<4 which turns to an oily mass around pH 7–7.5. The bottom oily layer and aqueous layer were separated. The top MeCN layer containing the product was filtered over a small plug of solka floc, which was then rinsed with one bed volume of MeCN. The combined MeCN layers were then concentrated to a final volume of 500 mL. To the concentrated solution was added 600 mL of water at rt and the mixture seeded with 500 mg of 3-bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one. After aging for 30 min, the remaining 700 mL of water were added drop-wise. After 45 min, the slurry was filtered, washed with 100 mL of water and dried under vacuum at 25° C. giving 3-bromo-2-(4-fluorophenyl)-2-cyclopenten-1-one as a light brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12](=[O:13])[CH2:11][CH2:10][C:9]2=O)=[CH:4][CH:3]=1.P(Br)(Br)([Br:17])=O>CC#N>[Br:17][C:9]1[CH2:10][CH2:11][C:12](=[O:13])[C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1C(CCC1=O)=O
Name
Quantity
260 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Na2HPO4
Quantity
18.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
56 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the sides of the reaction flask were washed with an additional 100 ml of dry MeCN
ADDITION
Type
ADDITION
Details
In a separate flask containing 150 mL of MeCN
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N KOH to a final pH of <8.0
CUSTOM
Type
CUSTOM
Details
During the quench
CUSTOM
Type
CUSTOM
Details
the precipitation of insolubles
CUSTOM
Type
CUSTOM
Details
The bottom oily layer and aqueous layer were separated
ADDITION
Type
ADDITION
Details
The top MeCN layer containing the product
FILTRATION
Type
FILTRATION
Details
was filtered over a small plug of solka floc, which
WASH
Type
WASH
Details
was then rinsed with one bed volume of MeCN
CONCENTRATION
Type
CONCENTRATION
Details
The combined MeCN layers were then concentrated to a final volume of 500 mL
ADDITION
Type
ADDITION
Details
To the concentrated solution was added 600 mL of water at rt
WAIT
Type
WAIT
Details
After aging for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
the remaining 700 mL of water were added drop-wise
WAIT
Type
WAIT
Details
After 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
washed with 100 mL of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 25° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(CC1)=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.